molecular formula C25H19N3O2 B14950309 2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B14950309
M. Wt: 393.4 g/mol
InChI Key: ZMOLLDKPMDLDIX-WGOQTCKBSA-N
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Description

2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a naphthylmethylidene group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL typically involves multi-step organic reactions. The synthetic route may include the following steps:

Chemical Reactions Analysis

2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Methanol, ethanol, amines.

Major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The naphthylmethylidene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL include other imidazo[1,2-a]pyridine derivatives and Schiff bases. These compounds share structural features and may exhibit similar chemical and biological properties. the presence of the methoxy and naphthylmethylidene groups in the target compound provides unique characteristics, such as enhanced binding affinity and potential for specific interactions with biological targets.

Some similar compounds include:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-Methoxy-1-naphthaldehyde
  • Schiff bases derived from imidazo[1,2-a]pyridine and aromatic aldehydes

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-methoxy-5-[3-[(E)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C25H19N3O2/c1-30-22-13-12-18(15-21(22)29)24-25(28-14-5-4-11-23(28)27-24)26-16-19-9-6-8-17-7-2-3-10-20(17)19/h2-16,29H,1H3/b26-16+

InChI Key

ZMOLLDKPMDLDIX-WGOQTCKBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC5=CC=CC=C54)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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